molecular formula C12H10N6O2 B14444525 9-(p-Nitrobenzyl)adenine CAS No. 73215-03-9

9-(p-Nitrobenzyl)adenine

Cat. No.: B14444525
CAS No.: 73215-03-9
M. Wt: 270.25 g/mol
InChI Key: RPALJMDJHWZXMU-UHFFFAOYSA-N
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Description

Contextualizing Purine (B94841) Derivatives in Chemical Biology

Purines, a class of nitrogenous heterocyclic compounds, are integral to life, forming the essential building blocks of nucleic acids (DNA and RNA) and playing central roles in cellular energy transfer (as in adenosine (B11128) triphosphate, ATP) and signal transduction. numberanalytics.comrsc.org The purine structure, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, serves as a versatile scaffold for chemical modification, leading to a vast family of derivatives with diverse biological activities. rsc.orgacs.org These derivatives are not only found in numerous natural products but are also synthesized for their potential applications in medicine and as probes to study biological systems. rsc.orgavcr.cz

The inherent biological relevance of the purine core has made its derivatives a focal point in chemical biology and medicinal chemistry. avcr.cz Researchers have extensively explored how modifications to the purine ring system can influence interactions with biological targets such as enzymes and receptors. acs.orgavcr.cz This has led to the development of purine analogs with a wide spectrum of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. numberanalytics.comrsc.org The study of these derivatives provides crucial insights into molecular recognition processes and has been instrumental in the design of therapeutic agents. acs.orgavcr.cz

Historical Perspective on 9-Substituted Adenines in Research

The strategic modification of adenine (B156593) at the N9 position has a rich history in chemical and biological research. The N9 position is naturally occupied by a ribose sugar in adenosine, a fundamental nucleoside. nih.gov Early research into 9-substituted adenines was often driven by the desire to create analogs of adenosine that could mimic or interfere with its biological functions. This led to the synthesis of a wide variety of compounds where the ribose moiety was replaced with other chemical groups. madridge.orgacs.org

Investigations into 9-substituted adenines have been crucial for understanding the structural requirements for binding to adenosine receptors and for the activity of enzymes that metabolize adenosine. nih.govoup.com For instance, studies have shown that the nature of the substituent at the N9 position can significantly impact the compound's affinity for different biological targets and its metabolic stability. oup.compnas.org Research has explored a range of substituents, from simple alkyl groups to more complex aromatic and heterocyclic systems, each contributing to a deeper understanding of structure-activity relationships within this class of compounds. oup.comsci-hub.ru The fluorescence properties of certain 9-substituted adenines have also made them valuable as probes in biochemical and biophysical studies. pnas.org

Significance of the p-Nitrobenzyl Moiety in Purine Modification

The p-nitrobenzyl group is a significant functional moiety used in the modification of purines and other organic molecules for several key reasons. The nitro group is strongly electron-withdrawing, which can influence the electronic properties of the entire molecule. cymitquimica.com This electronic modification can affect the compound's reactivity, stability, and its interactions with biological macromolecules. cymitquimica.com

In the context of purine chemistry, the introduction of a p-nitrobenzyl group can serve multiple purposes. It can act as a protecting group in chemical synthesis, which can be removed under specific conditions. acs.org The p-nitrobenzyl group can also be used as a chemical handle for further functionalization or for attaching the purine derivative to other molecules or solid supports. jocpr.comresearchgate.net Furthermore, the presence of the nitro group offers a potential site for metabolic reduction, which can be a factor in the compound's biological activity and mechanism of action. The p-nitrobenzyl moiety has been utilized in the development of enzyme inhibitors and probes for studying molecular transport processes. nih.govresearchgate.net For example, p-nitrobenzyl mesylate is a reagent used to alkylate thiophosphates, allowing for the detection and isolation of kinase substrates. caymanchem.com

Interactive Data Table: Properties of 9-(p-Nitrobenzyl)adenine and Related Compounds

Compound NameMolecular FormulaKey FeatureResearch Application
This compoundC12H10N6O2Adenine with a p-nitrobenzyl group at the N9 position.Studied for its N1-oxidation by cytochrome P-450 enzymes. nih.govscispace.com
9-BenzyladenineC12H11N5Adenine with a benzyl (B1604629) group at the N9 position.Used as a control in metabolic studies of 9-substituted adenines. oup.comnih.gov
p-Nitrobenzyl bromideC7H6BrNO2An alkylating agent used to introduce the p-nitrobenzyl group.Employed in the synthesis of this compound and other derivatives. rsc.orgnih.gov
AdenineC5H5N5A fundamental purine base.A core component of nucleosides and nucleotides. numberanalytics.comrsc.org

Detailed Research Findings on this compound

A study investigating the in vitro N1-oxidation of various 9-substituted adenines, including this compound, by liver microsomes from different animal species revealed important metabolic insights. nih.govscispace.com The research demonstrated that the rate of N1-oxidation of this compound was significantly influenced by the species and the specific cytochrome P-450 (CYP) enzymes present. nih.gov

For instance, when incubated with phenobarbital-induced rabbit hepatic microsomes, the N1-oxidation rate of 9-(4-nitrobenzyl)adenine was approximately two-fold higher than that of the control. nih.gov In contrast, other inducers like β-naphthoflavone did not show a significant effect on its oxidation. nih.gov Further experiments using specific CYP inhibitors indicated that the N1-oxidation of this compound is likely catalyzed by the CYP3A and CYP2D subfamilies. nih.gov These findings contribute to a preliminary understanding of the structure-metabolism relationship of 9-substituted adenine derivatives. nih.gov Another study also reported on the synthesis of 7-(4-nitrobenzyl)-7H-purin-6-amine and its characterization. jodac.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73215-03-9

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

9-[(4-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15)

InChI Key

RPALJMDJHWZXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for N9-Alkylation of Adenine (B156593) Scaffolds

The introduction of an alkyl or substituted-alkyl group at the N9 position of the adenine core is a cornerstone of synthesizing a vast array of biologically active molecules. The alkylation of adenine, however, is often complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to mixtures of regioisomers. researchgate.net Consequently, achieving high regioselectivity for the desired N9 isomer is a primary focus of synthetic strategies.

Direct Alkylation Approaches Utilizing 4-Nitrobenzyl Bromide

The most direct and common method for the synthesis of 9-(p-Nitrobenzyl)adenine involves the reaction of adenine with 4-nitrobenzyl bromide. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base. researchgate.net The base, commonly potassium carbonate or sodium hydride, serves to deprotonate the adenine, forming the adeninate anion, which then acts as the nucleophile in a subsequent SN2 reaction with 4-nitrobenzyl bromide.

The reaction conditions can be optimized to favor the formation of the N9-substituted product. Key parameters that influence the yield and regioselectivity include the choice of base, solvent, and reaction temperature.

Table 1: Representative Conditions for Direct N9-Alkylation of Adenine

Alkylating AgentBaseSolventTemperatureProduct(s)Reference
Benzyl (B1604629) bromideK2CO3DMFRoom TempN9-benzyladenine (major), N7-benzyladenine researchgate.net
Benzyl bromideNaHDMSONot specifiedN9- and N3-benzyladenine nih.gov
PropyliodideK2CO3DMFRoom Temp9-propyladenine (79%), 7-propyladenine (9%)

Regioselectivity in Purine (B94841) N-Alkylation

The alkylation of purines can theoretically occur at any of the ring nitrogen atoms. However, the N9 and N7 positions are the most common sites of alkylation, with the N9 isomer typically being the major and thermodynamically more stable product. nih.govacs.org The formation of the N3 isomer is also frequently observed, particularly in the benzylation of adenine. researchgate.netup.ac.za

Several factors govern the regioselectivity of purine N-alkylation:

Tautomeric Equilibrium: Adenine exists in a tautomeric equilibrium between the N9-H and N7-H forms. The N9-H tautomer is generally considered to be the more stable, contributing to the preference for N9 alkylation. researchgate.net

Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like DMSO favor the formation of the N9-alkylated product. researchgate.netup.ac.za In contrast, increasing the proportion of polar protic solvents, such as water, can lead to an increased yield of the N3-benzyladenine isomer. researchgate.netup.ac.za

Counter-ion Effects: The nature of the cation from the base used can influence the reaction outcome through coordination with the purine ring nitrogens.

Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder approach to certain nitrogen atoms, thereby influencing the regioselectivity.

Synthesis of Isomeric 9-(Nitrobenzyl)adenine Derivatives

While this compound is often the primary target, the synthesis and characterization of its isomers are crucial for a comprehensive understanding of the structure-activity relationships of this class of compounds. The primary isomers of interest are the N7 and N3 substituted adenines, as well as the ortho- and meta-nitrobenzyl derivatives.

The N7 and N3 isomers are often formed as by-products during the direct alkylation of adenine. researchgate.net Their separation from the desired N9 isomer can typically be achieved by chromatographic techniques. The structural assignment of these isomers is confirmed through two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), and in some cases, X-ray crystallography. up.ac.za

The synthesis of ortho- and meta-nitrobenzyl adenine derivatives follows similar direct alkylation protocols, substituting 4-nitrobenzyl bromide with the corresponding 2-nitrobenzyl bromide or 3-nitrobenzyl bromide.

Preparation of Advanced this compound Conjugates and Prodrug Design Principles

The p-nitrobenzyl group is a well-established "trigger" moiety in the design of prodrugs, particularly for applications in targeted cancer therapy. This has led to the use of this compound as a scaffold for the development of advanced conjugates.

The core principle behind this prodrug strategy is the selective reduction of the nitro group to a hydroxylamine or amine under hypoxic conditions, which are characteristic of the tumor microenvironment. This reduction can be facilitated by endogenous reductases or, more specifically, by nitroreductase enzymes delivered via gene-directed enzyme prodrug therapy (GDEPT). The subsequent electronic cascade leads to the fragmentation of the benzylic C-O or C-N bond, releasing the active cytotoxic agent.

4-Nitrobenzyl carbamates are a prominent class of these prodrug triggers. rsc.org The design principles involve linking a potent therapeutic agent to the benzylic position of the p-nitrobenzyl group through a carbamate linkage. The stability of this linker in systemic circulation and its rapid cleavage upon nitro-reduction are critical for efficacy. The rate of this fragmentation can be modulated by introducing substituents on the benzyl ring, with electron-donating groups generally accelerating the release of the active drug. rsc.org

While direct examples of this compound being the active drug in such a prodrug system were not found, its N9-substituted adenine core makes it a relevant scaffold for designing nucleoside analog prodrugs where the p-nitrobenzyl group acts as a bioreductively cleavable protecting group. Furthermore, prodrugs of other N9-benzyladenine derivatives have been successfully developed to enhance oral bioavailability, demonstrating the utility of modifying the N9-substituent for improved pharmacokinetic properties. nih.gov

Computational and Mechanistic Studies in Synthesis

Interestingly, these studies have shown that while the formation of the N9-adduct is more activated by approximately 7 kJ mol⁻¹, this is offset by a less negative activation entropy. This indicates that the preference for the N9-product is guided by the entropy of the transition state. nih.govresearchgate.net

Computational modeling, employing methods such as Density Functional Theory (DFT), has been used to simulate the SN2 mechanism for the N1-, N3-, N7-, and N9-alkylation pathways. up.ac.za These studies support the experimental findings that the N9 and N3 positions are the preferential sites for alkylation. The computational analysis suggests that the preference for N9 over N3 occurs at the product formation step, with the N1 and N7 reaction pathways being less favorable after the transition state. up.ac.za These theoretical investigations are invaluable for predicting the outcomes of alkylation reactions and for designing more selective synthetic routes.

Biochemical and Molecular Interaction Studies

Enzymatic Metabolism of 9-(p-Nitrobenzyl)adenine Derivatives

The metabolism of this compound and its related structures is a key area of investigation, particularly concerning the role of the Cytochrome P-450 (P450) system. These enzymes are central to the biotransformation of a vast array of xenobiotics.

Studies utilizing hamster hepatic microsomes have established that this compound, also referred to as 9-(4-nitrobenzyl)adenine (4NBA), undergoes metabolic N1-oxidation. nih.gov This oxidative reaction is a common pathway for adenine (B156593) derivatives. The Cytochrome P-450 enzymes, particularly those in the CYP1, 2, and 3 families, are primarily responsible for the metabolism of most drugs and xenobiotics. solvobiotech.com While the specific human isoforms responsible for this compound metabolism require further elucidation, enzymes like CYP3A4 are frequently implicated in the oxidative metabolism of a wide range of compounds. nih.gov The N1-oxidation of the purine (B94841) ring is a critical step in the biotransformation of these molecules, influencing their subsequent interactions and clearance.

Research on isomeric 9-(nitrobenzyl)adenines has shown that the position of the nitro group on the benzyl (B1604629) ring significantly influences the rate of this N1-oxidation. nih.gov The metabolic rate follows the order: 9-(2-nitrobenzyl)adenine > 9-benzyladenine > 9-(3-nitrobenzyl)adenine and 9-(4-nitrobenzyl)adenine. nih.gov This suggests that the stereochemistry and electronic properties conferred by the nitro group's position are critical factors for enzyme recognition and catalytic turnover.

The introduction of a nitro group to the 9-benzyladenine structure appears to interfere with the binding between the substrate and the metabolizing N1-oxidase(s). nih.gov This interference is a likely reason for the observed lower rates of N1-oxidation for the 3-nitro and 4-nitro isomers compared to the parent compound, 9-benzyladenine. nih.gov

Enzyme inhibition by xenobiotics can occur through various mechanisms, including competitive, non-competitive, or uncompetitive direct inhibition, as well as time-dependent inhibition. solvobiotech.com In the case of this compound, the reduced metabolic rate suggests a less optimal fit within the enzyme's active site, which can be considered a form of weak competitive inhibition or simply poor substrate binding. The data indicates that the 9-(2-nitrobenzyl)adenine isomer possesses the most favorable conformation and binding characteristics for the enzyme among the studied analogs, as it was metabolized even faster than 9-benzyladenine. nih.gov

Table 1: Relative N1-Oxidative Rates of 9-Benzyladenine Derivatives

Compound Abbreviation Relative Metabolic Rate
9-(2-Nitrobenzyl)adenine 2NBA Highest
9-Benzyladenine BA High
9-(3-Nitrobenzyl)adenine 3NBA Lower
9-(4-Nitrobenzyl)adenine 4NBA Lower

This table illustrates the comparative rates of N1-oxidation as determined in studies with hamster hepatic microsomes. nih.gov

Modifications to the purine ring itself are known to have profound effects on ligand-protein interactions and, by extension, enzymatic processing. While direct studies on the enzymatic metabolism of various purine-modified this compound analogs are limited, data from related adenine derivatives acting as inhibitors for other enzymes, such as phosphodiesterase type-4, demonstrate the importance of the purine structure. In those series, introducing lipophilic substituents at the C2 position or methyl groups at the N6 position of the adenine ring led to significant changes in biological activity. nih.gov

Similarly, studies on the binding of adenine analogs to proteins like lima bean lectin show that the interaction is highly sensitive to modifications at most positions of the purine ring. umich.edu Methylation at the N1, N3, or N7 positions, or alterations to the 6-amino group, can inhibit or progressively decrease binding affinity, indicating that specific interactions with the ring nitrogens and exocyclic groups are crucial. umich.edu It is reasonable to infer that such modifications would similarly impact the interaction with the active sites of metabolizing enzymes like Cytochrome P-450, altering the efficiency of enzymatic processing.

Ligand-Protein Binding Interactions

Beyond enzymatic metabolism, this compound and its analogs participate in specific binding interactions with various proteins, which can modulate biological pathways.

Lima bean lectin (LBL) possesses a high-affinity binding site for adenine and related purine compounds. nih.gov The specificity of this binding is high, with modifications at most positions on the purine ring affecting the binding affinity. umich.edu Notably, contrary to earlier reports, 9-substituted adenines, including 9-methyl- and 9-benzyl-substituted adenines, were found to bind to LBL with high affinity. umich.edu

Competitive equilibrium dialysis has been used to confirm the high-affinity binding of adenine analogs to the adenine sites on LBL. umich.edu For instance, 8-bromo-9-(4-nitrobenzyl)adenine was shown to be an effective competitor for the adenine binding site, inhibiting the binding of radiolabeled adenine with an apparent dissociation constant (Kdissoc) of 15 µM. umich.edu This demonstrates that the 9-(p-nitrobenzyl) moiety is well-tolerated and can participate in high-affinity interactions within this specific protein pocket.

Table 2: Binding Interactions of Adenine Derivatives with Lima Bean Lectin

Compound Interaction/Finding Reference
9-Methyl-adenine Binds with high affinity umich.edu
9-Benzyl-adenine Binds with high affinity umich.edu

Allosteric modulators function by binding to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov Evidence for such heterotropic interactions has been observed with LBL, which contains both an adenine binding site and a separate hydrophobic site that binds fluorescent ligands like 1,8-anilinonaphthalenesulfonate (ANS). umich.edunih.gov

Several adenine analogs featuring a 9-p-nitrobenzyl substituent have been identified as negative allosteric effectors of ANS binding to LBL. umich.edu This indicates that the binding of these this compound analogs to the adenine site induces a conformational change in the lectin that reduces the affinity of the separate hydrophobic site for ANS. This allosteric communication demonstrates that binding events at the adenine site are thermodynamically linked to the binding properties of other sites on the protein. nih.gov The specific hydrophobic interactions involving the 9-benzyl groups may account for these distinct allosteric effects. umich.edu

Investigation of Nitrobenzyl-Substituted Adenine and Related Purine Analogs in Nucleoside Transport Modulation

Nitrobenzyl-substituted purines are a significant class of compounds studied for their potent inhibitory effects on nucleoside transport systems. These systems, primarily the equilibrative nucleoside transporters (ENTs), are crucial for the cellular uptake of physiological nucleosides for nucleic acid synthesis and for mediating adenosine-based signaling. nih.gov The modulation of these transporters by external ligands has therapeutic implications, particularly in cancer and viral chemotherapy, where the uptake of nucleoside analog drugs is a critical step. nih.gov

Equilibrative nucleoside transporters facilitate the movement of nucleosides across cell membranes down their concentration gradient. nih.gov The interaction of nitrobenzyl-substituted purines with ENTs is best exemplified by the high-affinity inhibitor 6-S-(4-Nitrobenzyl)mercaptopurine riboside, also known as nitrobenzylthioinosine (NBMPR). NBMPR binds with high affinity to specific inhibitory sites on the transporter, effectively blocking the passage of nucleosides. nih.gov Studies have shown that NBMPR binds reversibly to these sites on the plasma membrane's nucleoside transport elements with a dissociation constant (Kd) in the nanomolar range. nih.gov

The human equilibrative nucleoside transporter 1 (hENT1) is particularly sensitive to inhibition by NBMPR, with IC50 values around 0.4 nM, while hENT2 shows significantly lower sensitivity. researchgate.net This interaction is highly specific; the adenine base of nucleosides like adenosine (B11128) is specifically recognized by amino acids within the hENT1 transporter, and both the nucleobase and the ribose/deoxyribose components are involved in the interaction. nih.gov The presence of essential thiol groups for both NBMPR binding and nucleoside transport has been identified, as pretreatment of cells with reagents like p-chloromercuribenzene sulphonate (p-CMBS) or N-ethylmaleimide (NEM) diminishes both functions. nih.gov While this compound itself is structurally related to the inhibitory moiety of compounds like NBMPR, its direct interaction mechanism involves binding to the transporter, though its affinity and specific binding kinetics may differ based on the absence of the ribose and thioether linkage.

The structure-activity relationship (SAR) for nitrobenzyl-purine analogs as nucleoside transport inhibitors reveals the critical role of several structural features. The nitrobenzyl group is a key determinant of high-affinity binding to ENTs. The high polarity of compounds like NBMPR, however, can be unfavorable for oral absorption or penetration into the central nervous system. researchgate.net

Research into analogs where the ribose moiety is replaced by substituted benzyl groups has shown that it is possible to maintain low nanomolar Ki values. researchgate.net For instance, substitution at the 2-position of a replacing benzyl group with a hydroxyl group can increase affinity, likely through hydrogen bonding. researchgate.net The affinity of various nucleosides for the transport inhibitory sites is generally low compared to potent inhibitors. For example, the Kd values for uridine and inosine are 1.7 mM and 0.4 mM, respectively, highlighting the potency of specifically designed inhibitors. nih.gov

A comparative analysis of different purine analogs shows that hENT2 has a lower affinity than hENT1 for nucleosides such as thymidine, adenosine, cytidine, and guanosine. researchgate.net However, hENT2 displays a higher affinity for inosine than hENT1. researchgate.net The nucleobase hypoxanthine also shows preferential inhibition of hENT2 over hENT1. researchgate.net This suggests that modifications to both the purine core and the substituent at the 9-position can modulate not only the potency of transport inhibition but also the selectivity between ENT subtypes.

CompoundTargetAffinity/InhibitionNotes
Nitrobenzylthioinosine (NBMPR)hENT1IC50 = 0.4 ± 0.1 nMHigh-affinity inhibitor. researchgate.net
Nitrobenzylthioinosine (NBMPR)hENT2IC50 = 2.8 ± 0.3 µMSignificantly lower sensitivity compared to hENT1. researchgate.net
DipyridamolehENT1IC50 = 5.0 ± 0.9 nMPotent inhibitor. researchgate.net
DipyridamolehENT2IC50 = 356 ± 13 nMLower sensitivity compared to hENT1. researchgate.net
AdenosinehENT1/hENT2hENT1 has a 2.8-fold higher affinity than hENT2. researchgate.netEndogenous substrate.
InosinehENT1/hENT2hENT2 has a 4-fold higher affinity than hENT1. researchgate.netEndogenous substrate.

Adenosine Receptor Interactions

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by adenosine and play crucial roles in a wide array of physiological processes. nih.govnih.gov There are four subtypes: A1, A2A, A2B, and A3. nih.gov The development of ligands that can selectively target these receptor subtypes is a major goal in medicinal chemistry. 9-substituted adenine derivatives represent a versatile scaffold for developing such ligands.

The introduction of various substituents at the 2, 6, 8, and 9 positions of the adenine core can result in high-affinity antagonists with distinct receptor selectivity profiles. nih.govnih.gov For the 9-position, the nature of the substituent is critical. For instance, replacing a 9-ethyl group with a propyl chain appears to favor interaction with human A2B receptors. nih.gov In general, 9-methylpurine derivatives have been found to be less potent but more selective, while 9H-purine derivatives (with a proton at the N-9 position) are more potent but less selective. mdpi.com

The introduction of bulky substituents, such as a p-nitrobenzyl group at the 9-position, significantly influences the binding profile. While specific data for this compound is part of a broader chemical space, studies on related 9-alkylpurines and 2,6,9-trisubstituted adenines show that modifications at this position, in combination with changes at other positions, can dramatically alter affinity and selectivity. nih.govnih.gov For example, introducing bulky chains at the N6 position of 9-propyladenine was found to significantly increase binding affinity at the human A1 and A3 adenosine receptors. nih.gov

The functional activity of adenine derivatives at adenosine receptors can range from agonism to antagonism. The specific substitution pattern on the adenine core determines whether a compound will activate (agonist) or block (antagonist) the receptor. Many polysubstituted adenine derivatives have been developed as antagonists of adenosine receptors. ed.ac.uk

The combination of a nitro group on the purine ring with various substituents can produce analogs with good adenosine receptor affinity and directable selectivity. nih.gov For instance, combining a nitro group at the 2-position with an N6-benzyl substitution can result in compounds with reduced efficacy at the A1 receptor. nih.gov Conversely, certain 2-cyano-N6-substituted analogs can convert a full A3 receptor agonist into a selective antagonist. nih.gov While the primary focus of many studies on 9-substituted adenines has been on developing antagonists, the specific functional role of a 9-(p-nitrobenzyl) group would depend on the other substitutions on the adenine ring. Functional assays, such as measuring adenylyl cyclase activity, are used to determine if these compounds act as agonists (stimulating the enzyme via A2A/A2B receptors) or antagonists (blocking this stimulation). nih.govnih.gov

Achieving selectivity for a specific adenosine receptor subtype is a significant challenge due to the structural similarity of the four receptors. nih.gov However, subtle structural modifications on the ligand can lead to distinct selectivity profiles.

Studies on various series of substituted adenines have provided insights into achieving selectivity:

A1 and A3 Selectivity: Introduction of bulky groups at the N6 position of 9-propyladenine has been shown to significantly enhance binding affinity for A1 and A3 receptors. nih.gov

A2A Selectivity: The presence of a chlorine atom at the 2-position of the adenine ring often favors interaction with the A2A subtype. nih.gov A phenethoxy group at the 2-position of a 9-ethylpurine derivative yielded high A2A versus A2B selectivity. nih.gov

A2B Affinity: A phenethylamino group at the 2- or 6-position of a 9-ethylpurine scaffold improved affinity at A2B receptors compared to the parent compound. nih.gov

A3 Affinity: A hexynyl substituent at the 8-position of a 9-ethylpurine led to a compound with good affinity for the A3 receptor. nih.gov

Compound Series/SubstitutionObserved Selectivity/AffinityReceptor Subtype(s)
8-Bromo-9-ethyladenineHighest affinity in its series for A2A and A2B. nih.govA2A (Ki = 0.052 µM), A2B (Ki = 0.84 µM)
2-Phenethoxy-9-ethyladenineHigh A2A vs A2B selectivity (~400-fold). nih.govA2A, A2B
8-Hexynyl-9-ethyladenineGood affinity for A3. nih.govA3 (Ki = 0.62 µM)
N6-bulky chain, 9-propyladenineIncreased binding affinity. nih.govA1, A3
2-Chloro substitution on N6, 9-disubstituted adenineFavored interaction with A2A. nih.govA2A
9-Methyl-8-aryl-adeninesGenerally inactive at A2B. unife.itA2B

Other Enzyme Inhibition Studies

Impact on Purine Metabolism Enzymes (e.g., Adenosine Deaminase)

The direct impact of this compound on the activity of key enzymes involved in purine metabolism, such as adenosine deaminase (ADA), has not been extensively documented in publicly available scientific literature. While the broader class of adenine derivatives has been a subject of interest in enzyme inhibition studies, specific research detailing the inhibitory profile of the this compound compound against adenosine deaminase and other purine metabolism enzymes is not readily found.

Adenosine deaminase is a critical enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of ADA can modulate the levels of adenosine, a nucleoside with significant physiological roles, including neurotransmission and cardiovascular function. Numerous synthetic and natural compounds have been investigated as ADA inhibitors for potential therapeutic applications.

However, a comprehensive search of scientific databases and literature reveals a lack of specific studies focusing on the kinetic parameters or inhibitory constants (e.g., IC₅₀ or Kᵢ values) of this compound in relation to adenosine deaminase or other enzymes central to purine metabolism, such as purine nucleoside phosphorylase (PNP) or xanthine oxidase.

Further research, including in vitro enzyme assays and kinetic studies, would be necessary to elucidate the potential inhibitory effects of this compound on adenosine deaminase and to understand its broader impact on the intricate network of purine metabolic pathways. Without such dedicated studies, any discussion on its specific enzymatic interactions within this context remains speculative.

Advanced Structural and Computational Analysis

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and reactivity of adenine (B156593) derivatives. jodac.orgmdpi.comnih.gov These methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. irjweb.comrsc.org

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and lower chemical reactivity, as more energy is required for electronic excitation. irjweb.com Conversely, a smaller gap indicates a molecule is more polarizable and reactive. irjweb.com For instance, in a study of an imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com

Molecular Electrostatic Potential (MEP) analysis, another quantum chemical tool, helps to identify the electrophilic and nucleophilic sites within a molecule, which are crucial for understanding intermolecular interactions. jodac.orgnih.gov The stability of molecules like 7-(4-nitrobenzyl)-7H-purin-6-amine (a positional isomer of the title compound) has been analyzed using Natural Bond Orbital (NBO) analysis, which reveals intramolecular bonding and charge transfer interactions. jodac.org Theoretical calculations of vibrational frequencies (IR) and UV-Vis spectra using DFT methods have shown good agreement with experimental data, validating the computational models used. jodac.org

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance in Chemical Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Represents the ability to donate an electron. irjweb.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron. irjweb.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the molecule's excitability and chemical stability. A large gap implies high stability. irjweb.comwuxiapptec.com
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for intermolecular interactions. jodac.orgnih.gov
Natural Bond Orbital (NBO) Analysis A method to study charge transfer and conjugative interactions.Reveals the stability arising from intramolecular bonding and electron delocalization. jodac.org

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations have become a mature and powerful technique to explore the dynamic nature of macromolecular systems and their interactions with ligands. nih.govbnl.gov These simulations provide an atomistic view of the conformational changes and binding events over time, offering insights that are often inaccessible through static experimental methods. nih.gov By simulating the motion of atoms and molecules, MD can elucidate the stability of protein-ligand complexes and the key interactions that govern binding. nih.gov

MD simulations are particularly valuable for understanding how a compound like 9-(p-Nitrobenzyl)adenine might interact with its biological targets. nih.govneurotree.orgresearchgate.net The process typically involves placing the ligand in the binding site of the protein and simulating their movements over a specific period, often in the nanosecond to microsecond range. nih.govnih.gov The stability of the resulting complex can be assessed by analyzing parameters such as root-mean-square deviation (RMSD) and interaction energies throughout the simulation. nih.gov This technique has been successfully applied to study the interactions of various ligands with their target proteins, providing a deeper understanding of the binding mechanisms. nih.govresearchgate.net

Prediction of Binding Modes and Interaction Fingerprints

Predicting how a small molecule binds to a protein is a cornerstone of computer-aided drug design. nih.gov Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Following docking, the interactions between the protein and the ligand can be analyzed in detail.

Protein-ligand interaction fingerprints (IFPs) are a powerful tool for summarizing and comparing these complex interactions. nih.govnih.govosti.gov IFPs represent the 3D structure of the protein-ligand complex as a bit string, where each bit corresponds to a specific type of interaction with a particular amino acid residue. osti.gov These interactions can include hydrogen bonds, hydrophobic contacts, aromatic stacking, and ionic interactions. nih.govosti.gov

By converting complex structural information into a simple, comparable format, IFPs facilitate a range of applications, including:

Post-docking analysis: Filtering and ranking docking poses based on the presence of key interactions. chemrxiv.org

Virtual screening: Identifying new potential ligands by comparing their interaction fingerprints to those of known active compounds. mdpi.com

Binding affinity prediction: Machine learning models trained on IFPs can predict the binding affinity of new compounds. nih.govnih.gov

Different types of IFPs have been developed, such as those based on atom-pair counts or specific substructures, each offering unique advantages for analyzing and predicting protein-ligand interactions. nih.gov

Table 2: Common Interaction Types Encoded in Protein-Ligand Interaction Fingerprints

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Contact Interactions between nonpolar groups in an aqueous environment.
Aromatic Stacking Non-covalent interactions between aromatic rings (e.g., face-to-face, edge-to-face).
Ionic Interaction Electrostatic attraction between oppositely charged ions.
Cation-π Interaction A non-covalent interaction between a cation and the face of an electron-rich π system.
Metal Complexation Interaction involving a metal ion.

Conformational Analysis of this compound Analogs

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. beilstein-journals.orgacs.org For flexible molecules like this compound and its analogs, understanding the preferred conformations is crucial.

Computational methods, such as DFT, are frequently employed to perform conformational analysis. jodac.orgbeilstein-journals.org These calculations can determine the relative energies of different conformers, providing insight into which shapes are most likely to exist under physiological conditions. For example, the conformational preferences of pyrrolidine (B122466) nucleotide analogs have been studied using a combination of NMR spectroscopy and DFT calculations. beilstein-journals.orgrsc.org

Structure Activity Relationship Sar and Rational Design

Elucidating Key Structural Determinants for Biological Activity

The biological activity of 9-(p-Nitrobenzyl)adenine is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts: the adenine (B156593) core, the N9-substituent, and the p-nitrobenzyl moiety.

The adenine base itself provides the fundamental scaffold for interaction with biological targets. The arrangement of nitrogen atoms and the exocyclic amino group at the C6 position are critical for forming hydrogen bonds, which are often key to the binding affinity of adenine derivatives. umich.edu

The substituent at the N9 position of the purine (B94841) ring plays a significant role in modulating the compound's biological profile. The presence of a benzyl (B1604629) group at this position, as in 9-benzyladenine, has been shown to be well-tolerated and can lead to high-affinity binding to certain biological targets. umich.edu The introduction of a nitro group at the para position of this benzyl ring further refines the electronic and steric properties of the molecule, influencing its interaction with specific enzymes or receptors. nih.gov

Impact of Substitutions on the Adenine Purine Ring

Modifications to the adenine purine ring of this compound have a profound impact on its biological activity, highlighting the specificity of its interactions with cellular targets.

Substitutions at the 2-position: The introduction of different functional groups at the C2 position of the adenine ring can significantly alter the compound's potency and selectivity. For instance, in a series of related adenosine (B11128) derivatives, a 2-chloro group was found to enhance potency. nih.gov In other analogs, small alkylamino groups, such as methylamino, at the 2-position were favored for affinity at A3 adenosine receptors. nih.gov The substitution of a methylthio group for a methoxy (B1213986) group at the 2-position of an N6-(3-iodobenzyl)-9-methyladenine derivative resulted in a 61-fold increase in potency at A3 receptors. nih.gov

Substitutions at the 6-position: The exocyclic amino group at the C6 position is a crucial hydrogen bond donor. Progressive methylation of this amino group generally leads to a decrease in binding affinity. umich.edu The complete removal of the 6-amino group often results in a loss of binding. umich.edu In some contexts, however, N6-substitutions can convert an agonist into an antagonist. acs.org

Modifications at other positions: Methylation at the N1 or N3 positions of the adenine ring has been shown to inhibit binding to certain proteins, indicating the importance of these ring nitrogens in specific molecular interactions. umich.edu

Influence of the p-Nitrobenzyl Group Position and Modifications

The nature and position of the substituent on the adenine ring are critical determinants of biological activity. While 9-substituted adenines are common, the activity of N6-substituted isomers has also been explored.

Positional Isomerism: The biological activity can differ significantly between N9- and N6-substituted isomers. For example, in the context of inositol (B14025) hexakisphosphate kinase (IP6K) inhibition, a compound with a 4-nitrobenzyl group at the N6-position showed different CYP3A4 inhibition profiles compared to other analogs. tandfonline.com

Modifications to the Benzyl Ring: Altering the substituents on the benzyl ring of this compound can fine-tune its properties. The electron-withdrawing nitro group at the para position is a key feature. nih.gov Replacing or modifying this group would be expected to alter the electronic landscape of the molecule and its interactions with biological targets. For instance, the synthesis of derivatives with different substituents on the benzyl ring is a common strategy in drug design to optimize activity and selectivity. mdpi.com

Table 1: Impact of Adenine Ring and Benzyl Group Modifications on Biological Activity

Compound/Modification Position of Modification Effect on Biological Activity Reference
2-Chloro substitution Adenine C2 Enhanced potency in some adenosine derivatives. nih.gov nih.gov
2-Methylamino substitution Adenine C2 Favored for A3 adenosine receptor affinity. nih.gov nih.gov
2-Methylthio substitution Adenine C2 61-fold increased potency at A3 receptors compared to 2-methoxy. nih.gov nih.gov
N6-Methylation Adenine N6 Generally decreases binding affinity. umich.edu Can convert agonists to antagonists. acs.org umich.eduacs.org
N1/N3-Methylation Adenine N1/N3 Inhibits binding to certain proteins. umich.edu umich.edu

Design Principles for Novel this compound Derivatives with Enhanced Selectivity or Potency

The rational design of novel this compound derivatives leverages the SAR data to create molecules with improved therapeutic properties. Key design principles include:

Target-Specific Modifications: Based on the known structure of the biological target, modifications can be designed to enhance binding affinity and selectivity. For example, if a hydrophobic pocket is present in the target's binding site, adding lipophilic groups to the adenine or benzyl ring could increase potency. Structure-based design, utilizing X-ray crystallography data of ligand-protein complexes, can guide the synthesis of more potent inhibitors. nih.gov

Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) can modulate the electronic properties and potentially improve the pharmacokinetic profile. mdpi.com Similarly, the adenine core can be replaced with other heterocyclic systems, such as 7-deazaadenine (tubercidin), which alters the electronic properties and can affect biological activity. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by using cyclopropyl-fused sugar analogs in nucleoside derivatives, can lock the molecule into a bioactive conformation, leading to enhanced potency. acs.org

Introduction of New Functional Groups: The addition of new functional groups can introduce new interactions with the target protein. For example, incorporating a phosphonate (B1237965) group can mimic the phosphate (B84403) groups of nucleotides, leading to potent inhibition of nucleotide-binding enzymes. nih.gov

Pharmacophore Modeling: Computational models that define the essential structural features for biological activity can guide the design of new compounds. These models can help in predicting the activity of virtual compounds before their synthesis. researchgate.net

By applying these principles, medicinal chemists can systematically optimize the structure of this compound to develop novel derivatives with enhanced potency, selectivity, and improved drug-like properties.

Applications As Biochemical Probes and Research Tools

Utilization in Nucleic Acid Structure and Function Modulation

The ability to control the function of nucleic acids (DNA and RNA) with external stimuli is a powerful strategy in chemical biology. The nitrobenzyl group, in particular, has been widely exploited as a photolabile caging group. nih.govmdpi.com Attaching this moiety to a biomolecule renders it temporarily inactive. The biological activity can then be restored at a desired time and location by irradiation with light, which cleaves the nitrobenzyl group. nih.govacs.orgnih.gov

9-(p-Nitrobenzyl)adenine functions as a "caged" version of adenine (B156593). The bulky p-nitrobenzyl group can sterically hinder the adenine base from forming the canonical Watson-Crick base pairs necessary for DNA and RNA duplex formation. When incorporated into an oligonucleotide, it can disrupt hybridization with a complementary strand. acs.org This principle allows researchers to control DNA or RNA-dependent processes with high spatiotemporal precision. researchgate.net

The process of "uncaging" is initiated by light, typically in the UV range. wiley.com The light-induced cleavage of the bond between the benzylic carbon and the adenine nitrogen releases the unmodified adenine and a 4-nitrosobenzaldehyde byproduct. acs.orgnih.gov This restores the natural structure of the adenine base, allowing it to participate in normal base pairing and restoring the biological function of the nucleic acid sequence. nih.govacs.org

This photocaging strategy has been applied to:

Control Gene Expression: Caged oligonucleotides can be introduced into cells in an inactive state, preventing them from binding to their target messenger RNA (mRNA). Subsequent irradiation of specific cells or tissues removes the caging group, activating the oligonucleotide to silence the target gene. acs.org

Regulate DNA Nanostructures: The assembly and disassembly of complex DNA-based nanostructures and machines can be controlled by light, using strands containing photocleavable units like nitrobenzyl-modified bases. acs.orgnih.gov

Activate Fluorescent Probes: The fluorescence of a probe can be quenched by a nearby caged nucleotide. Upon light-induced uncaging, a conformational change can lead to the activation of fluorescence, enabling the visualization of specific nucleic acids in living cells. acs.orgnih.gov

Probe TypeMechanismApplicationResearch Finding
Caged Oligonucleotide The p-nitrobenzyl group on an adenine base prevents hybridization with a target nucleic acid sequence.Spatiotemporal control of gene silencing or activation.Light-induced removal of the protecting group restores the oligonucleotide's ability to bind its target, allowing for gene regulation in specific cells or at specific times. acs.org
Photo-activated DNA Machine A key strand of a DNA-based device is kept inactive by a photocleavable caging group.Triggering the operation of molecular machines and walkers.Irradiation with UV light cleaves the cage, releasing the active strand and initiating a cascade of events, such as the assembly of a DNA scaffold. acs.org
Light-Responsive Fluorescent Probe A fluorophore and a quencher are held apart by a DNA structure that is stabilized by a caged nucleotide.In-situ detection of specific mRNA molecules.Uncaging the nucleotide destabilizes the structure, bringing the fluorophore and quencher together and altering the fluorescent signal, indicating the presence of the target. nih.gov

Development of Chemical Tools for Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific biological molecule (the "target," usually a protein) can lead to a therapeutic effect. ddtjournal.compsychiatryconsortium.org Chemical probes—small molecules that interact with a target in a well-defined way—are indispensable for this process. ucl.ac.ukillinois.edu this compound and its derivatives serve as valuable scaffolds for such probes due to their resemblance to endogenous purines, which are recognized by a vast number of enzymes and receptors. rutgers.edu

Derivatives of this compound can be designed to inhibit specific enzymes involved in purine (B94841) metabolism or signaling. For example, the related compound N6-(p-nitrobenzyl)adenosine is known to be a potent inhibitor of nucleoside transporters, which are proteins that move nucleosides across cell membranes. nih.gov By blocking a specific transporter, researchers can study its role in cellular processes and validate it as a potential drug target for various diseases.

Furthermore, modifying the this compound structure, for instance by attaching fluorescent tags, can create probes for live-cell imaging. ontosight.ai These probes allow for the visualization of where a target protein is located within a cell and how its distribution changes in response to different stimuli, providing further evidence for its function. A notable example is the development of N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine (TNP) as an inhibitor of inositol (B14025) hexakisphosphate kinases (IP6Ks), demonstrating the utility of the p-nitrobenzylpurine scaffold in creating tools to investigate specific enzyme families. researchgate.net

Investigation of Purine Salvage Pathways in Model Organisms

Many organisms, particularly protozoan parasites, cannot synthesize purines de novo (from simple precursors) and rely exclusively on salvaging them from their host. researchgate.net This metabolic dependency makes the purine salvage pathway an attractive target for antimicrobial drug development. The compound this compound and its analogues have been instrumental in studying these pathways, most notably in the parasite Toxoplasma gondii, the causative agent of toxoplasmosis. asm.orgnih.gov

Research has shown that certain 6-substituted purine nucleosides, including N6-(p-nitrobenzyl)adenosine, are selectively toxic to T. gondii. asm.org This selectivity arises from a key difference between the parasite and its mammalian host. The parasite's adenosine (B11128) kinase enzyme can efficiently phosphorylate N6-(p-nitrobenzyl)adenosine into its monophosphate form. asm.orgnih.gov This phosphorylated product is then incorporated into the parasite's nucleic acids or otherwise disrupts its metabolism, leading to cell death. In contrast, the mammalian host's adenosine kinase does not recognize the compound as a substrate, leaving the host cells unharmed. asm.org

This selective activity makes N6-(p-nitrobenzyl)adenosine an excellent chemical tool for:

Probing Enzyme Specificity: It helps to characterize the unique substrate specificity of the parasite's adenosine kinase compared to the host enzyme. asm.org

Validating Drug Targets: The essential role of adenosine kinase in activating the compound confirms it as a viable target for anti-toxoplasmosis drugs. nih.gov

Studying Parasite Metabolism: It allows for the investigation of the downstream effects of disrupting the purine salvage pathway in the parasite. asm.org

Model OrganismCompoundKey EnzymeFinding
Toxoplasma gondii N6-(p-nitrobenzyl)adenosineAdenosine KinaseThe compound is selectively phosphorylated by the parasite's adenosine kinase, but not the host's, leading to parasite-specific toxicity. asm.orgnih.gov
Toxoplasma gondii 6-Nitrobenzylthioinosine (NBMPR)Adenosine KinaseNBMPR is metabolized by the parasite into a toxic nucleotide, demonstrating the potential of 6-substituted purines as anti-parasitic agents. asm.orgnih.gov

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies

The future study of 9-(p-nitrobenzyl)adenine and its analogs will likely benefit from the integration of advanced "omics" technologies. frontlinegenomics.com These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular responses to chemical compounds, moving beyond single-target interactions. Current time information in Bangalore, IN.nih.gov

Genomics and Epigenomics: Genomic sequencing can help identify genetic variations or mutations that confer sensitivity or resistance to this compound analogs. frontlinegenomics.commdpi.com Epigenomic studies, which investigate modifications to DNA and its associated proteins, could reveal how these compounds might alter gene expression patterns without changing the DNA sequence itself. frontlinegenomics.com

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell (the transcriptome), researchers can create a snapshot of the genes that are actively being expressed in response to treatment with a this compound derivative. This can elucidate the pathways and networks affected by the compound. nih.gov

Proteomics: Proteomics, the large-scale study of proteins, can identify the direct protein targets of a compound and downstream changes in protein expression and post-translational modifications. frontlinegenomics.comnih.gov Mass spectrometry-based proteomics, in particular, has become essential for identifying biomarkers and understanding complex gene functions. frontlinegenomics.comnih.gov

Metabolomics: This technology assesses the global profile of metabolites in a biological system. For this compound research, metabolomics could clarify how the compound and its analogs perturb metabolic pathways, providing insights into their mechanism of action and potential off-target effects. nih.gov

By combining these multi-omics approaches, a more comprehensive and systems-level understanding of the biological activities of this compound derivatives can be achieved, facilitating the identification of novel biomarkers and therapeutic strategies. mdpi.comfrontiersin.org

Exploration of Novel Biological Targets for this compound Analogs

While initial research has identified certain targets, the vastness of the biological landscape suggests that many more targets for this compound analogs remain to be discovered. The adenine (B156593) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of proteins. nih.gov

Recent research has focused on modifying the this compound scaffold to improve selectivity and explore new therapeutic applications. For instance, analogs of TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine), a known inhibitor of inositol (B14025) hexakisphosphate kinases (IP6Ks), have been synthesized. tandfonline.com The goal of this research was to create new compounds that retain IP6K inhibitory activity while minimizing off-target effects, such as the inhibition of cytochrome P450 (CYP450) enzymes, which can lead to unwanted drug-drug interactions. tandfonline.com

Biochemical evaluation of these new TNP analogs identified several compounds with reduced affinity for CYP3A4 but moderate IP6K2 inhibition, making them valuable tool molecules for further structural optimization. tandfonline.com

Table 1: Biochemical Evaluation of TNP and its Analogs

CompoundIP6K2 Inhibition IC50 (μM)CYP3A4 Binding (Kd in μM)Relative CYP3A4 Inhibition (%)
TNP4.554100
Compound 9 (N⁶-(4-(methylsulfonyl)benzyl)-N²-(4-nitrobenzyl)-9H-purine-2,6-diamine)16.8No binding up to 200 μM71
Compound 1524.7No bindingN/A
Compound 20 (N⁶-((1H-benzo[d]imidazol-2-yl)methyl)-N²-(4-nitrobenzyl)-9H-purine-2,6-diamine)21.8No bindingN/A

Data sourced from research on TNP analog development. tandfonline.com

Furthermore, research into N⁶-(4-nitrobenzyl)adenosine analogs has shown inhibition of nucleoside transport and proliferation in cancer cells, indicating another promising avenue for therapeutic development. nih.govfiu.edu The development of novel analogs could target specific nucleoside transporters or other proteins involved in cancer cell growth and survival. nih.govaacrjournals.orgnih.gov

Methodological Advancements in Synthesis and Characterization

Progress in the synthesis and characterization of this compound and its derivatives is crucial for advancing research. Recent reviews highlight ongoing innovations in purine (B94841) chemistry. rsc.orgresearchgate.net

Synthesis: Modern synthetic strategies offer more efficient and versatile routes to purine derivatives. Methodologies for creating 9-substituted-9H-purines often involve the reaction of a starting material like 6-chloro-9H-purine with 4-nitrobenzyl bromide. rsc.org Subsequent reactions, such as reduction of the nitro group or substitution at other positions on the purine ring, allow for the creation of a diverse library of analogs. rsc.org Other advanced methods include multicomponent reactions and the use of specialized catalysts to control regioselectivity. rsc.orgresearchgate.net The p-nitrobenzyl group itself is also used as a photolabile protecting group in organic synthesis, including in the synthesis of oligonucleotides and peptides, which could inspire novel synthetic applications. nih.govacs.orgnih.gov

Characterization: The structural confirmation of newly synthesized compounds relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise structure of the synthesized molecules. tandfonline.commdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of a new compound. tandfonline.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the purification and purity assessment of synthesized analogs. tandfonline.com

X-ray Crystallography: For crystalline compounds, X-ray crystallography can determine the three-dimensional structure, providing invaluable insights into the molecule's conformation and intermolecular interactions.

These advancing methodologies enable chemists to design, create, and verify complex molecular architectures based on the this compound scaffold with greater precision and efficiency. nih.gov

Computational Drug Discovery and Optimization Based on this compound Scaffold

Computational methods are becoming indispensable in modern drug discovery, offering a way to rapidly screen virtual libraries of compounds and predict their properties before undertaking costly and time-consuming synthesis. nih.gov The this compound structure serves as an excellent scaffold for such in silico approaches. nih.gov

Scaffold-Based Design: Generative models and other AI-driven approaches can use a known molecular scaffold to design novel derivatives. rsc.orgfrontiersin.org These methods can perform "scaffold hopping" to find structurally distinct molecules that retain similar activity or "scaffold decoration" by adding functional groups to enhance target interaction and optimize properties like efficacy and selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical correlations between the physicochemical properties of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs based on the this compound scaffold.

Molecular Docking and Dynamics: Structure-based drug design (SBDD) uses the 3D structure of a biological target to guide the design of new ligands. nih.gov Molecular docking simulations can predict how different this compound analogs might bind to a target protein, while molecular dynamics simulations can provide insights into the stability and dynamics of the protein-ligand complex over time. nih.govnih.gov

These computational tools can accelerate the hit-to-lead optimization process, helping researchers to prioritize the most promising candidates for synthesis and biological testing, ultimately streamlining the discovery of new therapeutic agents based on the this compound framework. frontiersin.orgethz.ch

Q & A

Q. How to assess the compound’s environmental impact during disposal?

  • Methodological Answer : Follow GHS guidelines for non-hazardous waste:
  • Neutralize acidic/basic residues before disposal.
  • Use activated carbon filtration to adsorb traces in liquid waste.
  • Document disposal protocols per ISO 14001 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.